molecular formula C5H2F10O B12084356 Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- CAS No. 1365808-24-7

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-

Cat. No.: B12084356
CAS No.: 1365808-24-7
M. Wt: 268.05 g/mol
InChI Key: VNPZAHOTELVNST-UHFFFAOYSA-N
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Description

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is a fluorinated organic compound with the molecular formula C₅H₂F₁₀O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- typically involves the fluorination of butane derivatives. One common method is the reaction of butane with fluorinating agents such as cobalt trifluoride (CoF₃) or elemental fluorine (F₂) under controlled conditions. The reaction is usually carried out in a fluorination reactor at elevated temperatures and pressures to ensure complete fluorination.

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process is optimized to maximize yield and purity while minimizing the formation of by-products. Safety measures are crucial due to the hazardous nature of fluorine.

Chemical Reactions Analysis

Types of Reactions: Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be replaced by other halogens or functional groups under specific conditions.

    Oxidation Reactions: The compound can be oxidized to form perfluorinated alcohols or acids.

    Reduction Reactions: Reduction can lead to the formation of partially fluorinated butane derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as chlorine (Cl₂) or bromine (Br₂) in the presence of a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Major Products:

    Substitution: Formation of halogenated butane derivatives.

    Oxidation: Production of perfluorinated alcohols or acids.

    Reduction: Generation of partially fluorinated butane derivatives.

Scientific Research Applications

Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in fluorine chemistry.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for potential use in drug development due to its unique properties.

    Industry: Applied in the production of specialty chemicals, refrigerants, and as a component in advanced materials.

Mechanism of Action

The mechanism of action of Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound can act as a strong electrophile or nucleophile, depending on the reaction conditions.

Comparison with Similar Compounds

  • Butane, 1,1,1,2,2,3,3-heptafluoro-4-iodo-
  • 1,1,1,2,2,3,3-Heptafluorobutane
  • Perfluoro(3-methylbutan-2-one)

Uniqueness: Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties compared to other fluorinated butane derivatives. This group enhances the compound’s stability and reactivity, making it valuable in specialized applications.

Properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)butane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F10O/c6-2(7,1-16-5(13,14)15)3(8,9)4(10,11)12/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPZAHOTELVNST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)F)(F)F)(F)F)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204046
Record name Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365808-24-7
Record name Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1365808-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 1,1,1,2,2,3,3-heptafluoro-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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